6-Ethyl-2,3-dimethylpyridine

Description

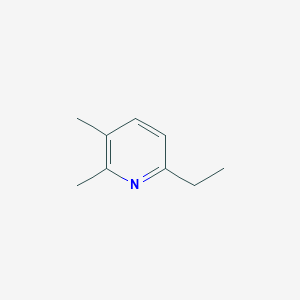

6-Ethyl-2,3-dimethylpyridine (CAS 1463-01-0, EC 215-972-3) is a substituted pyridine derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol . Structurally, it features an ethyl group at the 6-position and methyl groups at the 2- and 3-positions on the pyridine ring (Figure 1). Market analyses from Market Publishers (2019) indicate its global consumption has been tracked since 1997, with forecasts extending to 2046, suggesting sustained industrial relevance .

Propriétés

IUPAC Name |

6-ethyl-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOOOQAABWPBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163346 | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-01-0 | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2,3-dimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,3-dimethylpyridine with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of ethyl halide to introduce the ethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylpyridine in the presence of ethylene. This process is carried out under high pressure and temperature conditions using a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation and subsequent alkylation reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethyl-2,3-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using halogens (chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed:

Oxidation: Pyridine N-oxides

Reduction: Dihydropyridine derivatives

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.211 g/mol

- CAS Number : 1463-01-0

- InChI Key : MMOOOQAABWPBQJ-UHFFFAOYSA-N

The compound features a pyridine ring substituted with ethyl and two methyl groups, influencing its chemical reactivity and solubility properties, which are crucial for its applications.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One prominent application of 6-Ethyl-2,3-dimethylpyridine is in the field of analytical chemistry, particularly in HPLC. It can be effectively separated using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations .

| Application | Method | Conditions |

|---|---|---|

| HPLC Separation | Newcrom R1 Column | Acetonitrile/Water/Phosphoric Acid |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its reactivity allows it to participate in various chemical reactions, including:

- Peptide Coupling Reactions : The compound can act as a base in peptide synthesis due to its steric hindrance around the nitrogen atom, which can enhance coupling efficiency .

- Synthesis of Alkylpyrazines : Recent studies have shown that pyridine derivatives can be synthesized from amino acids through bacterial operons, suggesting that this compound could potentially be used in the production of various alkylpyrazines under controlled conditions .

Case Studies

- HPLC Method Development :

- Pharmaceutical Research :

Mécanisme D'action

The mechanism of action of 6-Ethyl-2,3-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions . Additionally, the compound’s potential biological activities are attributed to its ability to interact with cellular targets, such as enzymes and receptors, modulating their functions and leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridine Derivatives

Key structural analogs and their comparative properties are outlined below:

2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2)

- Molecular formula: C₈H₁₁NO

- Molecular weight : 137.18 g/mol

- Key differences :

2-Ethyl-4,6-dimethylpyridine (CAS 1124-35-2)

- Molecular formula : C₉H₁₃N

- Molecular weight : 135.21 g/mol

- Key differences: Methyl groups at the 4- and 6-positions instead of 2- and 3-positions.

6-Ethyl-2,3,4,5-tetrahydropyridine

- Molecular formula : C₇H₁₃N

- Molecular weight : 111.18 g/mol

- Key differences :

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

- Molecular formula: C₁₃H₁₇NO₂Si

- Molecular weight : 263.37 g/mol

- Key differences :

Data Tables: Comparative Analysis

Market and Industrial Relevance

- This compound has shown consistent demand across 200+ countries, with consumption data segmented by application since 1997 .

- 2-Ethyl-3-hydroxy-6-methylpyridine dominates niche markets in agrochemicals due to its bioactivity and stability under physiological conditions .

Physicochemical Properties

- Aromaticity vs. Saturation : Fully aromatic pyridines (e.g., this compound) exhibit higher thermal stability compared to hydrogenated analogs (e.g., tetrahydropyridines), which are more reactive .

- Electronic Effects : Methoxy and silyl groups in substituted pyridines alter electron density, impacting ligand-metal interactions in catalysis .

Activité Biologique

6-Ethyl-2,3-dimethylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound’s biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound (C_9H_13N) is characterized by its ethyl and dimethyl substituents on the pyridine ring. These modifications influence its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values were reported to be notably low, suggesting potent antimicrobial effects .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 55 |

| Escherichia coli | 56 |

| Candida albicans | 60 |

The presence of additional functional groups in the molecule has been shown to enhance its antibacterial properties, further supporting its potential as a therapeutic agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, a study involving pyridine derivatives demonstrated that certain compounds could significantly reduce the viability of cancer cells at low concentrations .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. It acts as a ligand that can bind to metal ions and form coordination complexes that participate in catalytic processes. This property may facilitate its role in modulating biological pathways related to cell growth and survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of pyridine derivatives. The study reported that this compound inhibited the growth of breast cancer cells by inducing apoptosis at concentrations as low as 10 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Q & A

Q. What are the key physicochemical properties of 6-Ethyl-2,3-dimethylpyridine, and how do they influence experimental design?

Methodological Answer:

- Solubility : The compound is highly soluble in organic solvents like dichloromethane and ethyl acetate but poorly soluble in water, necessitating solvent selection based on reaction type (e.g., polar aprotic solvents for nucleophilic substitutions) .

- Stability : Pyridine derivatives are sensitive to oxidation; storage under inert gas (N₂/Ar) and avoidance of prolonged light exposure are critical .

- Molecular Weight : 137.21 g/mol (C₉H₁₃N), impacting chromatographic separation (e.g., GC-MS or HPLC with C18 columns) .

Q. What synthetic routes are reported for this compound, and how do reaction conditions affect yield?

Methodological Answer:

- Alkylation of Pyridine Derivatives : Ethylation of 2,3-dimethylpyridine using ethyl halides in the presence of Lewis acids (e.g., AlCl₃) yields ~60–70% product but requires rigorous temperature control (80–100°C) .

- Catalytic Methods : Heterogeneous catalysts like Pd/C under H₂ atmosphere can reduce intermediates (e.g., tetrahydropyridines) with higher selectivity (>85% yield) but require careful catalyst activation .

- Purification : Distillation under reduced pressure (b.p. ~195–200°C) or recrystallization from ethanol/water mixtures improves purity .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | AlCl₃, 100°C | 65 | 90 | |

| Catalytic Hydrogenation | Pd/C, H₂, 80°C | 85 | 95 | |

| Grignard Addition | Ethyl MgBr, THF, −10°C | 55 | 88 |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- NMR Analysis : Discrepancies in proton splitting patterns (e.g., ethyl vs. methyl groups) can arise from conformational isomerism. Use variable-temperature NMR (VT-NMR) to assess dynamic effects .

- IR and Raman Spectroscopy : Compare experimental vibrational bands (e.g., C-N stretching at ~1600 cm⁻¹) with computational models (DFT) to confirm assignments .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization distinguishes isotopic clusters, reducing false positives from impurities .

Q. What computational approaches are suitable for studying the coordination chemistry of this compound?

Methodological Answer:

- DFT Calculations : Optimize ligand geometry using B3LYP/6-31G(d) basis sets to predict binding modes with metal ions (e.g., Cu²⁺ or Fe³⁺) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to analyze steric hindrance from ethyl/methyl groups during complex formation .

- EPR Studies : For paramagnetic complexes, correlate experimental g-values with computed spin densities to validate electronic structures .

Q. How do steric effects from ethyl and methyl substituents influence reactivity in catalytic applications?

Methodological Answer:

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify %VBur (buried volume) around the pyridine nitrogen. Higher %VBur (>30%) reduces catalytic activity in Pd-mediated cross-couplings .

- Kinetic Studies : Compare turnover frequencies (TOF) in hydrogenation reactions. Bulky substituents slow substrate access to metal centers but improve selectivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the environmental stability of this compound?

Methodological Answer:

- Degradation Studies : Conduct accelerated UV/ozone exposure tests to measure half-life. Conflicting data may arise from varying experimental setups (e.g., pH, oxidant concentration) .

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability, cross-referencing with experimental HPLC-MS degradation profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.